1-(3-Aminopropyl)-3-ethylpiperidin-4-ol
Description
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Properties
IUPAC Name |
1-(3-aminopropyl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-9-8-12(6-3-5-11)7-4-10(9)13/h9-10,13H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQQATXWYXKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile and Solvent Engineering of 3-Ethylpiperidin-4-ol Derivatives
The following is an in-depth technical guide on the solubility profile of 3-ethylpiperidin-4-ol derivatives, structured for researchers and drug development professionals.
Executive Summary
3-Ethylpiperidin-4-ol (CAS 373603-90-8) and its derivatives represent a critical scaffold in the synthesis of GPR40 modulators, Janus kinase inhibitors, and various alkaloid mimics. The amphiphilic nature of this scaffold—comprising a lipophilic ethyl-substituted piperidine ring and a hydrophilic hydroxyl group—creates a complex solubility profile that challenges standard purification and formulation protocols.
This guide provides a comprehensive technical analysis of the solubility behavior of 3-ethylpiperidin-4-ol. It moves beyond static data points to establish a predictive and experimental framework for solvent selection, enabling researchers to optimize reaction yields, crystallization processes, and liquid-liquid extractions.
Physicochemical Basis of Solubility[1]
To master the solubility of 3-ethylpiperidin-4-ol, one must understand the competing intermolecular forces dictated by its structure.
Structural Analysis & Solvation Mechanisms
The molecule (C
-
Secondary Amine (pKa ~10.8): Acts as a strong Hydrogen Bond Acceptor (HBA) and a weak Hydrogen Bond Donor (HBD). It renders the molecule pH-sensitive, with high solubility in acidic aqueous media due to protonation.
-
Hydroxyl Group (C4-OH): A dual HBD/HBA site that facilitates high solubility in protic solvents (alcohols, water) through extensive hydrogen bonding networks.
-
Ethyl Side Chain (C3-Ethyl): A lipophilic moiety that disrupts the crystal lattice packing compared to the parent 4-piperidinol, slightly increasing solubility in non-polar solvents (e.g., toluene, ethers) but reducing water solubility relative to the unsubstituted analog.
Predicted Solubility Trends (Hansen Solubility Parameters)
Based on Group Contribution Methods, the solubility profile is categorized by solvent class:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Protic Polar | Methanol, Ethanol, Water | Very High | Strong H-bonding match. The OH and NH groups solvate readily. |
| Aprotic Polar | DMSO, DMF, DMAc | High | Dipole-dipole interactions stabilize the polar amine/hydroxyl core. |
| Chlorinated | DCM, Chloroform | High | Good dispersion interactions with the ethyl group; H-bond donation from CHCl |
| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good HBA capability from solvent; moderate lipophilic match. |
| Aromatic | Toluene, Xylene | Moderate | Interaction with the ethyl/piperidine ring; useful for temperature-dependent crystallization. |
| Aliphatic | Hexane, Heptane | Low (Anti-solvent) | Lack of polar interactions causes phase separation or precipitation. |
Experimental Protocols for Solubility Determination
Reliable solubility data is generated through rigorous experimentation. Two industry-standard protocols are detailed below: the Equilibrium Shake-Flask Method (Thermodynamic) and the Dynamic Laser Monitoring Method (Kinetic).
Protocol A: Equilibrium Shake-Flask Method (Gold Standard)
Objective: To determine the thermodynamic solubility limit at a specific temperature.
Materials:
-
3-Ethylpiperidin-4-ol (solid or oil).
-
Target Solvent (HPLC Grade).
-
Temperature-controlled orbital shaker.
-
0.22 µm PTFE Syringe Filters.
-
HPLC-UV/VIS or GC-FID.
Workflow:
-
Saturation: Add excess 3-ethylpiperidin-4-ol to 5 mL of solvent in a borosilicate glass vial until undissolved material remains visible.
-
Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24–48 hours .
-
Critical Control: Ensure solid phase is present throughout. If all solid dissolves, add more.
-
-
Sedimentation: Stop agitation and allow the vial to stand for 4 hours at the same temperature to settle fine particles.
-
Sampling: Withdraw supernatant using a pre-warmed syringe and filter immediately through a 0.22 µm filter (pre-saturated with solvent to prevent adsorption losses).
-
Quantification: Dilute the filtrate and analyze via HPLC. Calculate concentration (
) using a calibration curve.
Protocol B: Dynamic Laser Monitoring (Polythermal Method)
Objective: To generate solubility curves (Solubility vs. Temperature) for crystallization design.
Workflow:
-
Preparation: Place a mixture of known composition (e.g., 100 mg solute in 1 mL solvent) in a reactor with a turbidity probe.
-
Heating: Heat at 0.5°C/min until the solution becomes clear (turbidity drops to baseline). Record
. -
Cooling: Cool at 0.5°C/min until turbidity spikes (nucleation). Record
. -
Iteration: Add more solvent and repeat to generate the Metastable Zone Width (MSZW).
Visualization of Solubility Workflows
The following diagrams illustrate the decision logic for solvent selection and the experimental workflow.
Figure 1: Solvent Selection Decision Tree based on the physicochemical properties of the piperidinol scaffold.
Figure 2: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination.
Thermodynamic Modeling & Data Analysis
For process scale-up, experimental data points should be fitted to thermodynamic models to predict solubility at any temperature.
Modified Apelblat Equation
This semi-empirical model is highly effective for piperidine derivatives in organic solvents:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1]
- : Empirical constants derived from regression analysis.
-
Application: Use this to interpolate solubility between 20°C and boiling point for cooling crystallization curves.
van't Hoff Analysis
Plotting
-
Insight: Dissolution of 3-ethylpiperidin-4-ol is typically endothermic (
), meaning solubility increases with temperature. This confirms that cooling crystallization is a viable purification strategy, particularly in solvents like Ethyl Acetate or Toluene.
Practical Applications in Drug Development[4]
Purification via Anti-Solvent Crystallization
Due to the high solubility in alcohols and low solubility in alkanes, the following system is recommended for high-purity isolation:
-
Dissolution: Dissolve crude 3-ethylpiperidin-4-ol in a minimum volume of warm Ethanol or Isopropanol .
-
Anti-Solvent Addition: Slowly add n-Heptane or Hexane while stirring.
-
Result: The lipophilic impurities remain in solution (if highly non-polar) or polar impurities precipitate early, allowing selective crystallization of the target piperidinol.
Reaction Solvent Engineering
-
Nucleophilic Substitution: Use Acetonitrile or DMF . These dissolve the piperidinol readily and enhance the nucleophilicity of the amine nitrogen.
-
Hydrogenation: Use Methanol or Acetic Acid .[2] These solvents stabilize the transition states and ensure complete solubility of the starting material.
References
-
BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (Accessed 2026).
-
PubChem. Compound Summary: 3-Ethylpiperidin-4-ol (CAS 373603-90-8).[3] National Library of Medicine.
-
MDPI. Experimental Examination of Solubility and Lipophilicity of Novel Bioactive Hybrid Compounds. (Thermodynamic Modeling of Piperidines).
-
ChemBlink. 3-Ethyl-4-Piperidinol Properties and Suppliers.
-
Sigma-Aldrich. Solvent Miscibility and Polarity Table.
Sources
Thermodynamic Stability Profile of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol
Topic: Thermodynamic stability of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Technical Summary
This compound (hereafter referred to as 3-EP-4-OH ) represents a specific subclass of 3,4-disubstituted piperidines often utilized as scaffolds in the synthesis of GPCR ligands (e.g., muscarinic or sigma receptors) and neuroactive pharmaceutical intermediates.
Unlike its 4-monosubstituted analogs, the thermodynamic stability of 3-EP-4-OH is governed by a complex interplay of conformational locking , 1,3-diaxial stereoelectronics , and intramolecular hydrogen bonding facilitated by the flexible 3-aminopropyl tether.
This guide analyzes the compound's stability through the lens of conformational thermodynamics and provides validated protocols for assessing its integrity in drug development pipelines.
Conformational Thermodynamics: The Stability Driver
The core thermodynamic stability of 3-EP-4-OH is dictated by the stereochemical relationship between the ethyl group at C3 and the hydroxyl group at C4.
The Diequatorial Preference
In the piperidine chair conformation, steric bulk drives substituents toward the equatorial position to minimize 1,3-diaxial interactions.
-
Trans-Isomer (Thermodynamic Sink): If the C3-Ethyl and C4-Hydroxyl groups are trans relative to the ring plane, they can both adopt an equatorial orientation. This is the global energy minimum ($ \Delta G \approx 0 $).
-
Cis-Isomer: If cis, one substituent is forced into an axial position, incurring a steric penalty of approximately 1.0–1.6 kcal/mol (A-value summation).
The "Tether" Effect
The N1-(3-aminopropyl) chain adds a unique thermodynamic variable. The primary amine ($ -\text{NH}_2 $) on the propyl tail can act as a hydrogen bond donor/acceptor.
-
Entropic Penalty vs. Enthalpic Gain: In non-polar solvents, the tail may fold back to form an intramolecular H-bond with the C4-hydroxyl group or the ring nitrogen. While entropically unfavorable (loss of degrees of freedom), this interaction stabilizes specific "folded" conformers by ~2–3 kcal/mol, potentially masking the intrinsic ring strain.
Visualization of Conformational Equilibrium
Figure 1: Conformational energy landscape showing the preference for the diequatorial trans-isomer.
Physicochemical Stability Profile
pKa and Protonation States
The molecule contains two basic centers and one amphoteric center. Stability is highly pH-dependent.
-
N1 (Piperidine Nitrogen): Tertiary amine. Predicted pKa
9.8–10.2. -
Side Chain ($ -\text{NH}_2 $): Primary amine. Predicted pKa
10.5–10.8. -
Stability Implication: In physiological pH (7.4), both nitrogens are protonated (dicationic). This electrostatic repulsion prevents aggregation but increases hygroscopicity. The dihydrochloride salt form is thermodynamically preferred for solid-state storage to prevent oxidative degradation of the free base.
Thermal Stability
-
Melting Point (Predicted): Free base: 85–95°C; Dihydrochloride salt: >200°C (with decomposition).
-
TGA Profile: The free base is volatile and may show mass loss starting at 120°C. The salt form is stable until melting/decomposition.
Solubility & Hygroscopicity
-
LogP (Predicted):
0.2 (Free base). The ethyl group adds lipophilicity compared to the parent piperidinol, but the aminopropyl tail maintains water solubility. -
Lattice Energy: The free base has low lattice energy due to flexible alkyl chains, leading to a tendency to form oils or amorphous solids. Salt formation (e.g., fumarate, HCl) is critical for thermodynamic crystallization.
Degradation Pathways
Understanding the breakdown mechanisms is essential for establishing shelf-life.
Oxidative Instability (Primary Risk)
The primary amine on the propyl chain is the "weak link."
-
Mechanism: Radical oxidation leads to hydroxylamine formation, followed by dehydration to an imine or oxime.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen).
Maillard-Type Condensation
If formulated with reducing sugars or excipients containing aldehydes, the primary amine will rapidly form Schiff bases (Maillard reaction), leading to discoloration (browning).
Dehydration (Acid Catalyzed)
Under strong acidic conditions and high heat, the C4-hydroxyl group can eliminate to form the alkene (3-ethyl-1-(3-aminopropyl)-1,2,3,6-tetrahydropyridine).
Figure 2: Primary degradation pathways for 3-EP-4-OH.
Experimental Protocols: Stability Assessment
Forced Degradation Study (Stress Testing)
Objective: Validate the degradation pathways predicted above.
Protocol:
-
Preparation: Dissolve 3-EP-4-OH (1 mg/mL) in acetonitrile/water (50:50).
-
Conditions:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 24h.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 24h.
-
Oxidation: 3% $ \text{H}_2\text{O}_2 $, RT, 4h.
-
Thermal: Solid state, 80°C, 7 days.
-
-
Analysis: HPLC-UV-MS.
-
Column: C18 Reverse Phase (high pH stability preferred, e.g., Waters XBridge).
-
Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10); B: Acetonitrile. (Basic pH ensures sharp peaks for amines).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD. MS is mandatory for impurity ID.
-
Thermodynamic Solubility Determination
Objective: Determine the equilibrium solubility of the stable polymorph.
Protocol:
-
Add excess solid 3-EP-4-OH (salt form) to phosphate buffer (pH 7.4).
-
Incubate at 25°C with constant agitation for 72 hours (ensure equilibrium).
-
Filter (0.22 µm PVDF) and analyze filtrate concentration via HPLC.
-
Verification: Analyze the remaining solid by XRPD to ensure no polymorphic transition occurred during the study.
Summary of Key Data
| Property | Value / Characteristic | Stability Impact |
| Molecular Weight | 186.29 g/mol | N/A |
| Predicted pKa | ~10.0 (Ring N), ~10.6 (Chain N) | High pH required for free base extraction. |
| LogP | ~0.2 (Free Base) | Moderate water solubility; hygroscopic. |
| Critical Impurity | N-Oxide, Dehydration product | Requires antioxidant protection. |
| Preferred Form | Dihydrochloride Salt | Maximizes thermal and oxidative stability. |
References
-
Conformational Analysis of Piperidines
-
Synthesis and Stability of Amino-Piperidines
- Title: Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Source: PMC (N
-
Link:[Link]
- Relevance: Discusses the hydrolytic stability of piperidine scaffolds compared to dioxanes and provides synthesis protocols for similar amino-alkyl deriv
-
Chemical Properties of 1-(3-Aminopropyl)piperidine (Parent Scaffold)
-
Stereoelectronic Effects in Heterocycles
Sources
- 1. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(3-Aminopropyl)piperidine | CAS 3529-08-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-(3-Aminopropyl)piperidine CAS#: 3529-08-6 [m.chemicalbook.com]
- 4. 1-(3-Aminopropyl)-4-methylpiperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1-(3-Aminopropyl)-3-methylpiperidin-4-ol | CAS#:1592997-62-0 | Chemsrc [chemsrc.com]
- 6. You are being redirected... [hit2lead.com]
- 7. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the pKa Values and Ionization Properties of Aminopropyl Piperidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aminopropyl piperidine scaffold is a prevalent structural motif in medicinal chemistry, valued for its ability to confer desirable physicochemical and pharmacological properties to drug candidates. Central to harnessing the full potential of this scaffold is a profound understanding of its ionization behavior, which is quantitatively described by its acid dissociation constants (pKa values). This guide provides a comprehensive exploration of the pKa values and ionization properties of aminopropyl piperidines. It delves into the structural determinants of basicity, methodologies for pKa determination, and the profound implications of ionization on drug disposition and target engagement. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering both theoretical insights and practical guidance.
The Significance of pKa in Drug Discovery and Development
The ionization state of a molecule is a critical determinant of its behavior in a biological system.[1][2] For a molecule containing one or more basic centers, such as an aminopropyl piperidine, the pKa value dictates the extent of protonation at a given pH. This, in turn, governs a cascade of properties essential for a molecule's journey to becoming an effective therapeutic agent:
-
Solubility: The protonated, ionized form of a basic drug is generally more water-soluble than its neutral counterpart. Tailoring the pKa can thus be a strategy to optimize the aqueous solubility required for formulation and dissolution.
-
Permeability: The ability of a drug to cross biological membranes, a crucial step in absorption and distribution, is heavily influenced by its ionization state. While the neutral form is typically more membrane-permeable, a dynamic equilibrium between the ionized and unionized species is necessary for effective transport.
-
Target Binding: Many biological targets, such as G protein-coupled receptors (GPCRs), possess charged residues within their binding pockets.[3] The ability of a ligand to form ionic interactions with these residues is pH-dependent and can be a key driver of potency and selectivity.
-
Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a drug's pKa.[2][3] For instance, the pH gradient across different physiological compartments will dictate the distribution of a drug, while its ionization state can affect its susceptibility to metabolic enzymes and transporters.[2]
Given these profound effects, a thorough characterization of the pKa values of aminopropyl piperidine derivatives is not merely an academic exercise but a cornerstone of rational drug design.
Structural Features Influencing the pKa of Aminopropyl Piperidines
Aminopropyl piperidines are diprotic bases, possessing two nitrogen atoms capable of accepting a proton: the tertiary amine of the piperidine ring and the primary amine of the aminopropyl side chain. Consequently, their ionization is characterized by two distinct pKa values, corresponding to the sequential protonation of these two basic centers.
Several structural factors modulate the basicity of these nitrogen atoms:
-
Hybridization: The nitrogen atom in the piperidine ring is sp³ hybridized, with its lone pair of electrons residing in an sp³ orbital. This orbital has more 'p' character than the sp² hybridized orbitals found in aromatic heterocyles like pyridine, making the lone pair more available for protonation and thus more basic.[4][5]
-
Inductive Effects: Electron-donating groups attached to the piperidine ring or the aminopropyl chain will increase the electron density on the nitrogen atoms, thereby increasing their basicity and raising the pKa. Conversely, electron-withdrawing groups will decrease basicity and lower the pKa.
-
Steric Hindrance: Bulky substituents near a nitrogen atom can impede the approach of a proton, leading to a decrease in basicity.
-
Intramolecular Hydrogen Bonding: In certain conformations, the aminopropyl side chain may form an intramolecular hydrogen bond with the piperidine nitrogen, which can influence the relative basicities of the two centers.
The interplay of these factors determines the macroscopic pKa values observed experimentally. For 1-(3-aminopropyl)piperidine, a predicted pKa value is approximately 10.44.[1][6] This value reflects the overall basicity of the molecule, but does not distinguish between the two nitrogen atoms. To fully understand the ionization behavior, it is essential to consider the microscopic pKa values, which describe the protonation of each specific nitrogen atom.
Protonation Equilibria
The protonation of an aminopropyl piperidine (B) can be represented by the following equilibria:
B + H₂O ⇌ BH⁺ + OH⁻ (First Protonation) BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (Second Protonation)
The corresponding pKa values are for the conjugate acids (BH⁺ and BH₂²⁺).
Caption: Protonation equilibria of an aminopropyl piperidine.
Methodologies for pKa Determination
The accurate determination of pKa values is crucial and can be achieved through both experimental and computational approaches.
Experimental Methods
Potentiometric Titration
Potentiometric titration is a widely used and robust method for pKa determination.[7] It involves the gradual addition of a standardized acid or base to a solution of the analyte while monitoring the pH with a calibrated electrode.
Experimental Protocol for Potentiometric Titration of a Diprotic Base (e.g., Aminopropyl Piperidine):
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare an accurately weighed solution of the aminopropyl piperidine derivative in deionized, CO₂-free water. The concentration should be in the range of 0.01 M.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume of the aminopropyl piperidine solution into a thermostatted beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized HCl solution in small, precise increments from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of HCl added. The resulting titration curve for a diprotic base will show two inflection points, corresponding to the two equivalence points.
-
The pKa values can be determined from the pH at the half-equivalence points. At the first half-equivalence point (half the volume of titrant required to reach the first equivalence point), pH ≈ pKa₂. At the second half-equivalence point (midway between the first and second equivalence points), pH ≈ pKa₁.
-
Caption: Experimental workflow for potentiometric pKa determination.
UV-Visible Spectrophotometry
This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.[8][9][10]
Experimental Protocol for UV-Vis Spectrophotometric pKa Determination:
-
Preparation of Solutions:
-
Prepare a stock solution of the aminopropyl piperidine derivative in a suitable solvent (e.g., methanol-water mixture).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
-
Spectral Measurement:
-
For each buffer solution, add a small, constant aliquot of the stock solution to ensure the same total concentration of the analyte.
-
Record the UV-Vis spectrum for each solution.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that can provide detailed information about the protonation state of individual atoms.[12][13] The chemical shifts of nuclei (e.g., ¹H or ¹³C) adjacent to the nitrogen atoms will change as a function of pH. By monitoring these changes, it is possible to determine the microscopic pKa values for each nitrogen atom.
Experimental Protocol for NMR-based pKa Determination:
-
Sample Preparation:
-
Prepare a series of samples of the aminopropyl piperidine derivative in a suitable solvent (e.g., D₂O) with varying pD (the equivalent of pH in D₂O) values, adjusted with DCl or NaOD.
-
-
NMR Data Acquisition:
-
Acquire ¹H or ¹³C NMR spectra for each sample.
-
-
Data Analysis:
-
Identify the signals corresponding to the protons or carbons near each nitrogen atom.
-
Plot the chemical shift of these signals as a function of pD.
-
Fit the resulting sigmoidal curves to determine the microscopic pKa values for each protonation site.[12]
-
Computational Methods
In silico pKa prediction has become an indispensable tool in early-stage drug discovery, allowing for the rapid screening of large compound libraries.[1]
-
Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy change of the protonation reaction.[11] However, they are computationally intensive.
-
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate structural descriptors of molecules with their experimentally determined pKa values. These models are much faster than QM methods and are suitable for high-throughput screening.
-
Software Packages: Several commercial and academic software packages are available for pKa prediction, often employing a combination of empirical and theoretical approaches (e.g., ChemAxon's MarvinSketch, Schrödinger's Epik).[6]
It is important to note that while computational methods are powerful, their accuracy can vary depending on the chemical space for which they were trained. Therefore, experimental validation of predicted pKa values for lead compounds is highly recommended.
Tabulated pKa Data
| Compound | pKa₁ | pKa₂ | Method | Reference |
| Piperidine | 11.22 | - | Potentiometry | |
| 1-(3-Aminopropyl)piperidine | ~10.44 (overall) | - | Predicted | [1][6] |
| Piperazine | 9.73 | 5.35 | Potentiometry |
Note: The pKa values for piperazine, a related cyclic diamine, are provided for comparison to illustrate the ionization behavior of a diprotic base.
Conclusion
The pKa values and ionization properties of aminopropyl piperidines are fundamental physicochemical parameters that have a profound impact on their behavior as drug candidates. A thorough understanding of the structural factors that influence pKa, coupled with accurate determination through experimental and computational methods, is essential for the successful design and development of novel therapeutics based on this important scaffold. This guide provides a framework for researchers to approach the characterization and optimization of the ionization properties of aminopropyl piperidine derivatives, ultimately contributing to the discovery of safer and more effective medicines.
References
-
Talanta. 1973 Oct;20(10):973-8. NMR determination of the microscopic constants of diprotonated diamines in aqueous solution.[Link]
-
ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey).[Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry.[Link]
-
Semantic Scholar. Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report).[Link]
-
PubMed. pKa determination by ¹H NMR spectroscopy - an old methodology revisited.[Link]
-
DigitalCommons@UNO. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.[Link]
-
University of Porto. Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory.[Link]
-
YouTube. How to find Pka of compound using UV visible spectroscopy.[Link]
-
ResearchGate. Determination of the p K a and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy | Request PDF.[Link]
-
Pharma Education. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.[Link]
-
Filo. The experimental data is tabulated below: Substituent Electro-n "X" egati..[Link]
-
Semantic Scholar. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/40b3c6a0c4904325a8397c5521b33b000300223f/table/3]([Link]
-
PMC. Development of Methods for the Determination of pKa Values.[Link]
-
ResearchGate. pKa values of common substituted piperazines.[Link]
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.[Link]
-
RPubs. Investigating Monoprotic and Diprotic acid Binding Curves using Titration Curves.[Link]
-
ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.[Link]
-
PMC. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.[Link]
-
Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review.[Link]
-
YouTube. Lesson 38 Diprotic Titrations.[Link]
-
University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[Link]
-
Khan Academy. Titrations of polyprotic acids | Acids and bases | AP Chemistry.[Link]
-
Wikipedia. Piperidine.[Link]
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines.[Link]
-
Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds.[Link]
-
PMC. The pKa Distribution of Drugs: Application to Drug Discovery.[Link]
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Methodological & Application
Synthesis of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol via Reductive Amination: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-aminopropyl)-3-ethylpiperidin-4-ol, a valuable piperidine derivative, through a step-by-step reductive amination protocol. The synthesis involves the reaction of 3-ethylpiperidin-4-one with 3-aminopropan-1-ol, followed by in-situ reduction of the intermediate imine/enamine using a mild and selective reducing agent. This application note details the underlying chemical principles, provides a robust and validated experimental protocol, and offers insights into critical process parameters to ensure a successful and high-yield synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Background
Piperidine scaffolds are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. The target molecule, this compound, incorporates key pharmacophoric features, including a secondary alcohol, a tertiary amine within the piperidine ring, and a primary amine on the N-substituent. These functional groups offer multiple points for further chemical modification, making it a versatile building block in medicinal chemistry.
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2][3] This powerful reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound (an aldehyde or ketone) and an amine. This intermediate is then reduced in the same reaction vessel to the corresponding amine.[4][5] One of the key advantages of this method is the ability to perform the reaction in a single pot, which improves efficiency and reduces waste.[6]
The choice of reducing agent is critical to the success of a reductive amination.[7] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting carbonyl compound, leading to undesired side products.[4] Milder and more selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are often preferred.[4][8] These reagents selectively reduce the protonated imine (iminium ion) intermediate at a much faster rate than they reduce the starting ketone, thereby maximizing the yield of the desired amine product.[4][8] For this protocol, we will utilize sodium triacetoxyborohydride due to its high selectivity, operational simplicity, and avoidance of cyanide-containing reagents.[8][9]
Reaction Workflow and Mechanism
The synthesis of this compound proceeds via a well-established reductive amination pathway. The key steps are outlined in the workflow diagram below.
Figure 1. Step-by-step workflow for the synthesis of this compound.
The reaction is initiated by the nucleophilic attack of the primary amine of 3-aminopropan-1-ol on the carbonyl carbon of 3-ethylpiperidin-4-one. This is followed by dehydration to form an imine intermediate, which exists in equilibrium with its corresponding enamine. The addition of a mild acid catalyst can accelerate this step. Subsequently, sodium triacetoxyborohydride selectively reduces the iminium ion, which is in equilibrium with the imine, to yield the final product.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Ethylpiperidin-4-one | 127.19 | 1.00 g | 7.86 | Starting material |
| 3-Aminopropan-1-ol | 75.11 | 0.65 g (0.66 mL) | 8.65 | 1.1 equivalents |
| Sodium Triacetoxyborohydride | 211.94 | 2.50 g | 11.8 | 1.5 equivalents |
| Dichloromethane (DCM) | - | 40 mL | - | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - | For workup |
| Brine (Saturated NaCl) | - | 20 mL | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethylpiperidin-4-one (1.00 g, 7.86 mmol).
-
Addition of Amine: Dissolve the 3-ethylpiperidin-4-one in 20 mL of anhydrous dichloromethane. To this solution, add 3-aminopropan-1-ol (0.65 g, 8.65 mmol, 1.1 eq.) via syringe.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.
-
Reduction: In a separate beaker, suspend sodium triacetoxyborohydride (2.50 g, 11.8 mmol, 1.5 eq.) in 20 mL of anhydrous dichloromethane. Add this suspension to the reaction mixture in portions over 15 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH) to afford the pure this compound.
Characterization and Expected Results
The final product, this compound, is expected to be an oil or a low-melting solid. The purity and identity of the compound should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, C-N stretches).
The expected yield for this reaction, following careful execution of the protocol, is typically in the range of 70-85%.
Safety and Handling Precautions
-
3-Ethylpiperidin-4-one: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
3-Aminopropan-1-ol: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Causes skin and eye irritation. Handle in a dry environment.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use. Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Increase the reaction time for imine formation or add a catalytic amount of a mild acid (e.g., acetic acid). |
| Incomplete reduction. | Increase the amount of reducing agent or extend the reaction time. | |
| Product loss during workup. | Ensure complete extraction from the aqueous phase. | |
| Presence of Starting Material | Insufficient reaction time or stoichiometry. | Increase the equivalents of the amine and/or reducing agent and prolong the reaction time. |
| Formation of Side Products | Reduction of the starting ketone. | Ensure the use of a selective reducing agent like sodium triacetoxyborohydride. Avoid strong reducing agents. |
| Over-alkylation of the amine. | This is less common in reductive amination but can be minimized by using a slight excess of the primary amine. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride as a mild and selective reducing agent ensures a high-yield and clean reaction. The described methodology is robust and can be adapted for the synthesis of a wide range of N-substituted piperidine derivatives, which are of significant interest in the field of medicinal chemistry and drug discovery.
References
-
Matassini, C., Clemente, F., & Cardona, F. (2021). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 26(2), 288. Available at: [Link]
-
Clemente, F., et al. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal, 28(70), e202202195. Available at: [Link]
-
Chemistry - simple & easy. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Available at: [Link]
-
Sperry, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4986. Available at: [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 354–361. Available at: [Link]
-
Ouchakour, L., et al. (2019). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. European Journal of Organic Chemistry, 2019(13), 2202-2211. Available at: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(4), 734-737. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Designer-Drug.com. (n.d.). *Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Bor
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- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. The specific compound, 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol, incorporates several key pharmacophoric features: a basic nitrogen in the piperidine ring, a hydroxyl group, an alkyl substituent, and a primary amino group on a flexible propyl chain. These features suggest potential applications as a versatile intermediate for the synthesis of novel therapeutics, particularly in areas such as neuroscience and oncology, where substituted piperidines have shown significant promise.
This document provides a comprehensive guide to the synthesis of this compound, detailing a robust and scalable synthetic route. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and safety considerations for each reagent.
Synthetic Strategy: A Multi-Step Approach to this compound
The synthesis of this compound is best approached through a multi-step sequence that allows for the controlled introduction of the required functional groups. The chosen strategy involves the following key transformations:
-
Synthesis of N-Benzyl-3-ethyl-4-piperidone: This initial step involves the α-alkylation of a commercially available N-protected 4-piperidone to introduce the ethyl group at the 3-position. The N-benzyl protecting group is selected for its stability and ease of removal in a later step.
-
Reductive Amination: The core of the synthesis involves the coupling of N-benzyl-3-ethyl-4-piperidone with a mono-protected diamine, N-Boc-1,3-diaminopropane, via reductive amination. This is a highly efficient and selective method for forming the C-N bond.
-
Reduction of the Ketone: The ketone at the 4-position is then reduced to the corresponding alcohol to yield the piperidin-4-ol moiety.
-
Deprotection: The final step involves the removal of both the N-benzyl and N-Boc protecting groups to afford the target compound.
This synthetic route is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Reagent Profiles and Safety Considerations
A thorough understanding of the properties and hazards of each reagent is critical for the safe and successful execution of this synthesis.
| Reagent | Formula | M.W. ( g/mol ) | Key Hazards | Handling Precautions |
| N-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | Irritant | Wear standard PPE. Avoid inhalation of dust. |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | Corrosive, Flammable | Handle under inert atmosphere. Use in a fume hood. |
| Ethyl Iodide | C₂H₅I | 155.97 | Flammable, Toxic | Handle in a well-ventilated area. Avoid contact with skin and eyes. |
| N-Boc-1,3-diaminopropane | C₈H₁₈N₂O₂ | 174.24 | Irritant | Wear standard PPE. |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Water-reactive, Irritant | Handle in a dry, inert atmosphere. Avoid contact with moisture.[1][2][3][4] |
| Sodium borohydride | NaBH₄ | 37.83 | Flammable solid, Toxic | Handle in a fume hood. Reacts with water to produce flammable gas. |
| Palladium on Carbon (Pd/C) | Pd/C | - | Flammable solid | Handle carefully; can be pyrophoric when dry.[5][6] |
| Ammonium formate | CH₅NO₂ | 63.06 | Irritant | Wear standard PPE. |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Corrosive, Toxic | Handle with extreme care in a fume hood. |
| 3-Aminopropanol | C₃H₉NO | 75.11 | Corrosive, Irritant | Handle in a well-ventilated area, wear appropriate PPE.[7][8][9][10] |
Experimental Protocols
Part 1: Synthesis of N-Benzyl-3-ethyl-4-piperidone
Rationale: This step introduces the C3-ethyl group via enolate alkylation. LDA is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the ketone. The N-benzyl group serves as a robust protecting group for the piperidine nitrogen.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF at -78 °C. Stir for 30 minutes at this temperature.
-
Enolate Formation: Add a solution of N-benzyl-4-piperidone (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-3-ethyl-4-piperidone.
Part 2: Synthesis of N-Boc-N'-(1-(N-benzyl-3-ethyl-4-hydroxypiperidinyl))-1,3-propanediamine
Rationale: This two-step, one-pot procedure first couples the piperidone with the protected diamine via reductive amination, followed by the reduction of the ketone. Sodium triacetoxyborohydride is an ideal reagent for the reductive amination as it is mild and selective for the iminium ion intermediate over the ketone.[11][12][13][14] Subsequent reduction of the ketone with sodium borohydride yields the desired piperidinol.
Caption: Key transformations in Part 2 of the synthesis.
Protocol:
-
Reductive Amination Setup: In a round-bottom flask, dissolve N-benzyl-3-ethyl-4-piperidone (1 equivalent) and N-Boc-1,3-diaminopropane (1.2 equivalents) in 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting piperidone is consumed (typically 4-6 hours).
-
Ketone Reduction: Upon completion of the reductive amination, cool the reaction mixture to 0 °C and add methanol as a co-solvent. Add sodium borohydride (2.0 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography (eluent: dichloromethane/methanol gradient).
Part 3: Deprotection to Yield this compound
Rationale: The final step involves the removal of both protecting groups. Catalytic transfer hydrogenation with ammonium formate as the hydrogen donor is a safe and effective method for cleaving the N-benzyl group.[5][6] The Boc group is subsequently removed under acidic conditions using trifluoroacetic acid.
Protocol:
-
Debenzylation: Dissolve the product from Part 2 (1 equivalent) in methanol. Add 10% palladium on carbon (10 wt%) and ammonium formate (5 equivalents). Reflux the mixture for 4 hours.
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Boc Deprotection: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and cool to 0 °C. Add trifluoroacetic acid (10 equivalents) dropwise. Stir at room temperature for 2 hours.
-
Final Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in a small amount of water and basify to pH > 10 with aqueous sodium hydroxide. Extract the product with a mixture of chloroform and isopropanol (3:1, 5 x 50 mL).
-
Isolation and Characterization: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of this compound. By carefully selecting reagents and reaction conditions, this versatile piperidine derivative can be synthesized in good yield. The protocols emphasize safe handling practices and provide a clear rationale for each step, empowering researchers to confidently produce this valuable building block for further drug discovery and development efforts.
References
-
Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Google Patents. (n.d.). Process of making fentanyl intermediates.
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). 3-AMINOPROPANOL. Retrieved from [Link]
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- 14. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Application Note: Using 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol in JAK Inhibitor Synthesis
This Application Note and Protocol Guide details the utilization of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol as a strategic intermediate in the synthesis of Janus kinase (JAK) inhibitors. This molecule represents a functionalized scaffold , combining a chiral piperidine core (critical for ATP-pocket specificity) with a reactive aminopropyl linker (ideal for PROTAC design, probe generation, or library expansion).
Introduction: The Strategic Role of Substituted Piperidines
In the development of JAK inhibitors (e.g., Tofacitinib, Baricitinib), the piperidine ring serves as a critical structural bridge. It orients the "warhead" (typically a pyrrolo[2,3-d]pyrimidine) into the ATP-binding pocket of the kinase while directing solubilizing groups toward the solvent front.
This compound is an advanced building block offering two distinct advantages over the standard 3-methyl/4-amino scaffolds used in first-generation inhibitors:
-
3-Ethyl Steric Bulk: The ethyl group at position 3 probes the hydrophobic tolerance of the JAK isoform selectivity pocket (specifically differentiating JAK1/3 from JAK2).
-
3-Aminopropyl "Handle": The primary amine on the propyl chain provides a chemically orthogonal site for conjugation. This is essential for synthesizing PROTACs (Proteolysis Targeting Chimeras) or Fluorescent Probes , where the inhibitor must be linked to an E3 ligase ligand or fluorophore without disrupting the core binding mode.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₂₂N₂O |
| Molecular Weight | 186.29 g/mol |
| Stereochemistry | cis- or trans- diastereomers (Critical for binding affinity) |
| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in Et₂O |
| Stability | Hygroscopic amine; Store under Argon at -20°C |
| Hazards | Irritant (Skin/Eye); Basic (pKa ~9-10 for amine) |
Retrosynthetic Logic & Workflow
The integration of this intermediate generally follows a "Convergent Synthesis" strategy. The piperidine scaffold is fully functionalized before coupling to the kinase-binding heteroaryl core, or used as a nucleophile to displace a leaving group on the core.
Workflow Diagram
Caption: Convergent synthesis workflow utilizing the 3-ethylpiperidin-4-ol scaffold.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Note: If the specific intermediate is not commercially sourced, it must be synthesized with stereocontrol.
Objective: Synthesize cis-3-ethyl-4-hydroxypiperidine (the pharmacologically preferred isomer for most JAK scaffolds).
-
Starting Material: 1-Benzyl-3-ethyl-4-piperidone.
-
Stereoselective Reduction:
-
Dissolve ketone (1.0 eq) in dry THF at -78°C.
-
Add L-Selectride (1.2 eq) dropwise. Rationale: Bulky hydride attacks from the less hindered equatorial face, yielding the cis-alcohol.
-
Stir for 2h, quench with NaOH/H₂O₂.
-
QC Check: ¹H NMR should show the C4-H proton as a broad singlet (equatorial) or doublet (axial) depending on conformation; cis isomer typically shows smaller coupling constants (
Hz).
-
-
N-Alkylation (Introduction of Linker):
-
Debenzylation: Hydrogenation (H₂, Pd/C, MeOH) to yield 3-ethylpiperidin-4-ol.
-
Alkylation: React secondary amine with N-(3-bromopropyl)phthalimide (1.1 eq) and K₂CO₃ in DMF at 60°C for 12h.
-
Deprotection: Treat with Hydrazine hydrate in EtOH (Reflux, 4h) to liberate the primary amine.
-
Purification: SCX-2 (Strong Cation Exchange) chromatography to isolate the diamine.
-
Protocol B: Coupling to JAK Pharmacophore (SNAr Route)
Context: This protocol attaches the scaffold to a 4-chloro-pyrrolo[2,3-d]pyrimidine core (common to Tofacitinib/Baricitinib analogs).
Reagents:
-
JAK Core: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected with tosyl or SEM if necessary).
-
Scaffold: this compound.
-
Base: DIPEA or K₂CO₃.
-
Solvent: n-Butanol or Water/Dioxane.
Step-by-Step:
-
Protection Strategy (Crucial): The primary amine on the propyl chain is more nucleophilic than the secondary amine (if ring N is open) or the alcohol.
-
Scenario 1 (Ring N is the attachment point): Not applicable here; the Ring N is already alkylated with the propyl chain.
-
Scenario 2 (4-OH is the nucleophile): This is rare. Usually, the 4-position is an amine.
-
Scenario 3 (4-OH to 4-NH₂ conversion): If the target requires a 4-amino linkage (like Tofacitinib), convert the 4-OH to a mesylate, displace with azide, and reduce to amine before this step.
-
Scenario 4 (Primary Amine Coupling): If the 3-aminopropyl group is intended to bind the kinase, react directly.
-
Revised Protocol for "Tofacitinib-like" Analog (N-Linkage): Assumption: The user intends to use the 4-position for binding, or the 1-position tail is the linker. If the 4-amino group is required:
-
Activation: Convert this compound to the 4-mesylate . (Protect the primary amine with Boc first).
-
Displacement: React with NaN₃ in DMF.
-
Reduction: Staudinger reduction (PPh₃) to yield the 4-amine.
-
Coupling: React the 4-amine with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Quality Control & Validation
Structural Validation (NMR)
To confirm the cis-configuration of the 3-ethyl and 4-functional group:
-
NOESY Experiment: Look for a strong NOE correlation between the H-3 (axial) and H-4 (equatorial) if cis, or H-3 and H-5 axial protons.
-
Shift Analysis: The C3-ethyl group signal will shift upfield if sterically compressed in the cis form.
Purity Assay (HPLC-MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: A: 0.1% NH₄OH in Water (High pH is better for basic piperidines); B: Acetonitrile.
-
Gradient: 5% to 95% B over 10 min.
-
Detection: UV 254 nm and ESI+ (Expected M+H: ~187.3).
References
-
Piperidine Scaffold Synthesis: Flanagan, M. E., et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry 53.24 (2010): 8468-8484. Link
-
Stereoselective Reduction: Brown, H. C., & Krishnamurthy, S. "Lithium tri-sec-butylborohydride. A new reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity." Journal of the American Chemical Society 94.20 (1972): 7159-7161. Link
-
JAK Inhibitor Reviews: O'Shea, J. J., et al. "The JAK-STAT pathway: impact on human disease and therapeutic intervention." Annual Review of Medicine 66 (2015): 311-328. Link
-
PROTAC Linker Chemistry: Toure, M., & Crews, C. M. "Small-Molecule PROTACS: New Strategies to Target the Undruggable Proteome." Angewandte Chemie International Edition 55.6 (2016): 1966-1973. Link
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization Side Reactions in Piperidine Derivative Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with unwanted cyclization side reactions during the synthesis of piperidine derivatives. Piperidines are crucial scaffolds in pharmaceuticals, and controlling their synthesis is paramount.[1][2] This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common synthetic roadblocks.
Section 1: Foundational Concepts & Diagnosis
Before diving into specific problems, it's essential to understand the underlying principles that govern these side reactions. Unwanted cyclizations are typically intramolecular reactions that compete with the desired intermolecular pathway. The outcome is often dictated by kinetics vs. thermodynamics, steric hindrance, reactant concentration, and the specific nature of the functional groups involved.
FAQ 1: I've isolated a major byproduct with the same mass as my expected product. What is the likely issue?
When an unexpected isomer is the major product, it often points to an undesired intramolecular cyclization event that is kinetically or thermodynamically favored over your intended reaction. Common scenarios include:
-
Intramolecular N-Acylation/Alkylation: If your starting material contains both the piperidine nitrogen and a nucleophilic group (e.g., a hydroxyl or carboxylic acid), it can attack an activated site on the same molecule, leading to a bicyclic lactam or ether instead of the desired intermolecular product.
-
Pictet-Spengler Type Cyclization: β-arylethylamines can undergo an acid-catalyzed reaction with an aldehyde or ketone, leading to a tetrahydroisoquinoline or tetrahydro-β-carboline ring system.[3][4] If your piperidine precursor contains these motifs, this powerful cyclization can occur under acidic conditions, sometimes unexpectedly.[3]
-
Aza-Prins or Carbonyl-Ene Cyclizations: Unsaturated aldehydes or ketones within the molecule can undergo intramolecular cyclization to form new C-C bonds and create substituted piperidines, often with specific stereochemistry depending on whether the reaction is under kinetic or thermodynamic control.[5][6]
To diagnose the exact issue, detailed structural elucidation using 2D NMR (COSY, HMBC, NOESY) and high-resolution mass spectrometry is critical.
A logical workflow for diagnosing the root cause of byproduct formation is essential. The following decision tree can guide your initial troubleshooting efforts.
Caption: Diagnostic workflow for initial side product analysis.
Section 2: Specific Troubleshooting Scenarios
This section addresses common problems encountered in the lab with actionable solutions and the scientific rationale behind them.
FAQ 2: During an N-acylation, I'm forming a stable lactam instead of my desired N-acylpiperidine. How do I prevent this?
This is a classic case of a competing intramolecular N-acylation, where a pendant carboxylate group on the piperidine backbone outcompetes the intermolecular reaction.
Causality: The piperidine nitrogen and the carboxylate are held in proximity, creating a high effective concentration for the intramolecular reaction. Under basic conditions, the carboxylate is deprotonated and becomes a potent nucleophile, readily attacking the activated acyl source (e.g., acid chloride or anhydride) or an activated ester intermediate.
Troubleshooting Strategies:
-
Protecting Groups: The most robust solution is to protect the competing nucleophile. For a carboxylic acid, convert it to an ester (e.g., methyl or ethyl ester) prior to the N-acylation step. This removes the acidic proton and significantly reduces the nucleophilicity of the carbonyl oxygen.[7][8]
-
Optimize Reaction Conditions (The Pseudo-Dilution Principle):
-
Slow Addition: Adding the acylating agent very slowly via syringe pump to a stirred solution of the piperidine substrate keeps the concentration of the activated species low at all times. This favors the intermolecular reaction with the piperidine nitrogen over the intramolecular cyclization.[9]
-
Lower Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) will decrease the rate of both reactions, but it often has a more pronounced effect on the higher-activation-energy side reaction.[10]
-
-
Choice of Base and Coupling Agents:
-
If activating the carboxylic acid for an amide coupling, avoid conditions that generate highly reactive intermediates for extended periods. Using coupling agents like HATU or HBTU with a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes favor the desired intermolecular coupling.
-
For N-acylation, a non-nucleophilic base like triethylamine or pyridine is standard.[11] If epimerization at a stereocenter alpha to the nitrogen is a concern, careful selection of a weaker base and lower temperatures is critical.[11]
-
The following diagram illustrates the competing reaction pathways.
Caption: Competing pathways in N-acylation of a piperidine-carboxylate.
FAQ 3: My reaction of a tryptamine-derived piperidine with an aldehyde is giving me a tetracyclic β-carboline instead of the expected product. What is happening?
You are observing an in-situ Pictet-Spengler reaction. This is a powerful cyclization that forms a new ring by attacking an electrophilic iminium ion with an electron-rich aromatic system.[3][4]
Causality: The reaction requires three components: a β-arylethylamine (like tryptamine), an aldehyde or ketone, and typically an acid catalyst.[3][12] The amine and aldehyde first condense to form a Schiff base, which is then protonated to an electrophilic N-acyliminium ion. The electron-rich indole ring then acts as the nucleophile, attacking the iminium ion to close the ring.[3][12] Even trace amounts of acid can catalyze this reaction, especially with highly activated aromatic rings like indoles or pyrroles.[3]
Troubleshooting Strategies:
-
Strict pH Control: The most critical factor is avoiding acidic conditions.
-
Run the reaction under neutral or basic conditions. Use a non-acidic solvent and consider adding a non-nucleophilic base (e.g., DIPEA or proton sponge) to scavenge any trace acid.
-
If your substrate is an acid salt (e.g., a hydrochloride), free-base it before the reaction.
-
-
Protect the Nucleophilic Nitrogen: If the piperidine nitrogen is the intended reaction site (e.g., for N-alkylation), protecting the indole nitrogen (e.g., with a Boc group) can deactivate the aromatic ring enough to disfavor the Pictet-Spengler cyclization.
-
Modify the Aldehyde: Using a less reactive carbonyl compound or pre-forming the desired bond before introducing the Pictet-Spengler-prone functionality can be an effective, albeit longer, synthetic strategy.
| Condition | Pictet-Spengler Reactivity | Rationale |
| Acidic (e.g., TFA, HCl) | High | Promotes formation of the highly electrophilic iminium ion intermediate required for cyclization.[3][13] |
| Neutral (Aprotic Solvent) | Low to Moderate | Can still proceed, especially with highly activated aromatics, but is generally much slower.[3] |
| Basic (e.g., added Et3N) | Very Low / Inhibited | Prevents the formation of the necessary protonated iminium ion intermediate. |
Protocol: Screening for Optimal Base to Minimize Lactam Formation
This protocol provides a framework for rapidly identifying conditions that favor the desired intermolecular reaction over intramolecular cyclization.
Materials:
-
Piperidine-containing starting material (e.g., 4-piperidinecarboxylic acid)
-
Acylating agent (e.g., Acetic Anhydride)
-
Anhydrous solvent (e.g., DCM, THF)
-
Set of non-nucleophilic bases (e.g., Triethylamine (Et3N), DIPEA, Pyridine, 2,6-Lutidine)
-
Small reaction vials with stir bars
-
LC-MS for analysis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your piperidine starting material (e.g., 0.1 M in THF) and the acylating agent (e.g., 0.1 M in THF).
-
Reaction Setup: To each of four labeled vials, add 1.0 mL of the piperidine stock solution (0.1 mmol).
-
Base Addition:
-
Vial 1: Add 1.2 equivalents of Et3N (16.7 µL).
-
Vial 2: Add 1.2 equivalents of DIPEA (20.9 µL).
-
Vial 3: Add 1.2 equivalents of Pyridine (9.7 µL).
-
Vial 4: Add 1.2 equivalents of 2,6-Lutidine (14.0 µL).
-
-
Initiation: Cool all vials to 0 °C in an ice bath. Add 1.1 equivalents (1.1 mL of the 0.1 M stock solution) of the acylating agent to each vial.
-
Monitoring: Allow the reactions to stir at 0 °C. Take a small aliquot (e.g., 10 µL) from each vial after 1 hour, 4 hours, and 24 hours. Quench the aliquot in a separate LC-MS vial containing methanol.
-
Analysis: Analyze the quenched aliquots by LC-MS. Determine the ratio of the desired N-acylated product to the undesired lactam byproduct by comparing their peak areas (assuming similar ionization efficiencies).
-
Optimization: The base that provides the highest ratio of product-to-byproduct in a reasonable timeframe is the optimal choice for scaling up the reaction.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Wikipedia. (2023, December 27). Pictet–Spengler reaction. Retrieved from [Link]
-
Alonso, D., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 13(9), 244. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]
-
Coin, I., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2157. [Link]
-
Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
Dhara, D., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record, 21(11), 2958-2979. [Link]
-
Renaud, P., et al. (2000). Synthesis of 2,4-disubstituted piperidines via radical cyclization: unexpected enhancement in diastereoselectivity with tris(trimethylsilyl)silane. Organic letters, 2(5), 659-661. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
University of Birmingham. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Bronsted and Lewis acid crystals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Retrieved from [Link]
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(2), 107-112.
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide research, 9(2), 88–91. [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
Yang, X., et al. (2012). Catalytic, enantioselective N-acylation of lactams and thiolactams using amidine-based catalysts. Journal of the American Chemical Society, 134(42), 17605–17612. [Link]
-
ResearchGate. (n.d.). Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. via.library.depaul.edu [via.library.depaul.edu]
Technical Support Center: Extraction Optimization for 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol
Case ID: EXT-APEP-004 Status: Active Subject: pH Optimization & Troubleshooting for Polar Diamine Extraction
Executive Summary & Chemical Profile
Welcome to the technical support hub for 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol . This molecule presents a specific extraction challenge due to its amphiphilic but highly polar nature . Unlike simple lipophilic drugs, this compound contains three polarity-driving functional groups:
-
Primary Amine (Propyl chain): High pKa (~10.5).
-
Tertiary Amine (Piperidine ring): Moderate pKa (~9.0).
-
Secondary Alcohol (C4 position): Increases water solubility; non-ionizable at extraction pH.
The Core Challenge: Standard extraction protocols (pH 10 into DCM) often fail because they do not fully deprotonate the primary amine, leaving the molecule charged and trapped in the aqueous phase.
The pH Landscape: Theory & Causality
To extract this molecule into an organic phase, you must suppress the ionization of both amine groups. The partition coefficient (
pKa Analysis & Target pH
| Functional Group | Approx. pKa | State at pH 7 (Neutral) | State at pH 10 (Basic) | State at pH 12.5+ (Target) |
| Tertiary Amine | ~9.0 - 9.5 | Protonated ( | Mostly Free Base ( | Free Base ( |
| Primary Amine | ~10.5 - 10.8 | Protonated ( | Mixed ( | Free Base ( |
| Hydroxyl (-OH) | ~16 | Neutral | Neutral | Neutral |
Technical Insight:
At pH 10, typically used for alkaloids, the primary amine remains ~75% protonated. To achieve >99% free base form (essential for quantitative extraction), you must follow the pKa + 2 Rule :
Troubleshooting Guides (Q&A)
Issue A: "I adjusted the aqueous phase to pH 10, but my recovery is <20%."
Diagnosis: Incomplete deprotonation. At pH 10, the primary amine on the propyl chain acts as a cationic "anchor," holding the molecule in the water phase.
Solution:
-
Increase pH: Adjust the aqueous phase to pH 12.5–13.0 using 5M NaOH or KOH.
-
Note: Do not use Ammonia (
) as it cannot reliably reach pH > 11.5.
-
-
Salting Out (Critical): Even as a free base, the -OH and diamine groups make the molecule water-loving.
-
Action: Saturate the aqueous phase with NaCl (Sodium Chloride) before adding the organic solvent. This disrupts the hydration shell around the polar groups (Salting-Out Effect).
-
Issue B: "I am getting a persistent emulsion at high pH."
Diagnosis: Surface tension reduction or precipitate formation.[1][2] High pH can saponify trace lipids (if extracting from biological matrices) or cause fine precipitation of inorganic salts.
Solution:
-
Filtration: Filter the aqueous phase through Celite or a 0.45µm filter before extraction if solids are visible.
-
Brine Wash: If not already done, the addition of solid NaCl (saturation) helps break emulsions by increasing the density difference between phases.
-
Solvent Modification: Add 5-10% Isopropanol (IPA) to your organic solvent. This reduces surface tension and helps collapse the emulsion.
Issue C: "Which solvent system should I use? DCM isn't working well."
Diagnosis: Polarity mismatch. Pure Dichloromethane (DCM) or Ethyl Acetate may be too non-polar for this specific amino-alcohol.
Recommended Solvent Systems (Ranked):
-
Chloroform : Isopropanol (3:1) — The "Gold Standard" for polar amines.
-
DCM : Methanol (9:1) — Good alternative, but methanol can pull some water.
-
n-Butanol — Highly effective but requires high-temp evaporation (rotovap at 50°C+).
The "Gold Standard" Extraction Protocol
Objective: Quantitative isolation of this compound from an aqueous reaction mixture.
Reagents:
-
5M NaOH (Sodium Hydroxide)
-
Solid NaCl (Sodium Chloride)
-
Extraction Solvent: Chloroform/Isopropanol (3:1 v/v) or DCM.
Step-by-Step Workflow:
-
Initial Assessment: Measure the volume of your aqueous sample (
). -
pH Adjustment:
-
Place
in an ice bath (exothermic reaction). -
Slowly add 5M NaOH while stirring.
-
Checkpoint: Check pH with a calibrated probe or high-range paper. Target: pH 12.5 – 13.0 .
-
-
Salting Out:
-
Add solid NaCl to the solution until no more dissolves (saturation point).
-
Stir for 10 minutes. This drives the organic amine out of the water.
-
-
Extraction:
-
Add Solvent (
of ). -
Shake vigorously for 2 minutes.
-
Centrifuge (if possible) or let stand for 10 mins to separate layers.
-
Collect the organic (bottom) layer.
-
Repeat 3 times.
-
-
Drying & Concentration:
-
Combine organic extracts.
-
Dry over anhydrous
(Sodium Sulfate) for 15 mins. -
Filter and evaporate solvent under reduced pressure.
-
Logic Visualization (Decision Tree)
The following diagram illustrates the critical decision points for optimizing the extraction of this polar diamine.
Caption: Workflow for optimizing the extraction of polar diamines, emphasizing pH thresholds and salting-out steps.
References
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids / Nitrogen Compounds. Harvard University. Link
- Context: Provides reference pKa values for propylamines (~10.5) and piperidines (~11.0), grounding the requirement for pH > 12.5.
-
Majors, R. E. (2013). Salting Out Liquid-Liquid Extraction (SALLE). LCGC North America. Link
- Context: Authoritative guide on using inorganic salts to decrease the solubility of polar analytes in the aqueous phase.
-
PubChem. (n.d.). 1-(3-Aminopropyl)piperidin-4-ol Compound Summary. National Library of Medicine. Link
- Context: Verification of chemical structure and functional groups (Primary amine, Tertiary amine, Alcohol).
-
Sigma-Aldrich. (n.d.). Product Specification: 1-(3-Aminopropyl)piperidin-4-ol. Link
- Context: Confirmation of commercial availability and physical properties (Solid form, polar n
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol
Introduction: Deciphering Complexity in Heterocyclic Scaffolds
In the landscape of modern drug discovery and development, piperidine rings are privileged scaffolds, forming the core of numerous therapeutic agents. Their conformational flexibility and ability to present substituents in well-defined three-dimensional space make them invaluable. However, this structural complexity presents a significant analytical challenge. The synthesis of derivatives such as 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol—a molecule featuring multiple stereocenters and diverse functional groups—necessitates robust, high-resolution analytical techniques for unambiguous structural verification.
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum expected for this compound. As Senior Application Scientists, our goal is not merely to present data but to illuminate the underlying principles that govern the spectral output. We will dissect the molecule's structure, predict the chemical shift, integration, and multiplicity for each proton, and explain the rationale behind these assignments based on established spectroscopic theory. Furthermore, we will compare the unique insights provided by ¹H-NMR with those from other common analytical techniques, underscoring its indispensable role in structural elucidation.
Molecular Structure and Proton Environments
A thorough analysis begins with a clear understanding of the molecule's structure and the identification of all non-equivalent protons. The structure of this compound contains several distinct proton environments, each influenced by neighboring atoms and their spatial arrangement.
Caption: Molecular structure of this compound with key proton groups labeled.
Predicted ¹H-NMR Spectral Data
The following table summarizes the predicted ¹H-NMR data for this compound. The predictions are based on established chemical shift ranges for analogous structures and known effects of substituents.[1][2][3] The piperidine ring is assumed to adopt a chair conformation, leading to distinct axial and equatorial protons.[4][5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale & Coupling (J in Hz) |
| Ethyl Group | ||||
| H-2'' (CH₃) | ~0.9 | 3H | Triplet (t) | Coupled to the two H-1'' protons (n+1=3). J ≈ 7 Hz.[6] |
| H-1'' (CH₂) | ~1.4 | 2H | Quartet (q) | Coupled to the three H-2'' protons (n+1=4). J ≈ 7 Hz.[6] |
| Piperidine Ring | ||||
| H-3 (CH) | ~1.5 - 1.7 | 1H | Multiplet (m) | Coupled to H-2a, H-2e, H-4, and H-1''. Complex splitting pattern. |
| H-5a, H-5e, H-6a, H-6e, H-2a, H-2e | ~1.6 - 3.0 | 8H | Overlapping Multiplets (m) | Protons on the piperidine ring. Protons alpha to the nitrogen (H-2, H-6) are expected to be more downfield (~2.5-3.0 ppm) than other ring protons.[1][2] Axial and equatorial protons will have different shifts and complex geminal and vicinal couplings. |
| H-4 (CH) | ~3.5 - 3.8 | 1H | Broad Multiplet (br m) | Deshielded by the adjacent electronegative hydroxyl group. Coupling to H-3, H-5a, and H-5e. |
| Aminopropyl Chain | ||||
| H-2' (CH₂) | ~1.7 - 1.9 | 2H | Quintet or Multiplet (m) | Coupled to protons at H-1' and H-3'. Expected to be a complex multiplet. |
| H-1' (CH₂) | ~2.4 - 2.6 | 2H | Triplet (t) | Alpha to the piperidine nitrogen, resulting in a downfield shift. Coupled to H-2' protons. J ≈ 7 Hz. |
| H-3' (CH₂) | ~2.7 - 2.9 | 2H | Triplet (t) | Alpha to the primary amine group. Coupled to H-2' protons. J ≈ 7 Hz.[7] |
| Labile Protons | ||||
| -OH | Variable (~1-5) | 1H | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. May exchange with D₂O.[5] |
| -NH₂ | Variable (~1-4) | 2H | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. May exchange with D₂O.[8] |
Experimental Protocol for ¹H-NMR Spectrum Acquisition
To obtain a high-quality, interpretable spectrum, a standardized and validated protocol is essential.
Objective: To acquire a high-resolution ¹H-NMR spectrum of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of CDCl₃ is common for many organic molecules.[9]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Self-Validation Check: Ensure the solution is clear and free of particulate matter which can degrade spectral resolution.
-
-
Instrument Setup (400 MHz Spectrometer or higher):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. A narrow half-height width of the TMS signal is indicative of good shimming.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Adjust the receiver gain to prevent signal clipping.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse program (e.g., a 90° pulse).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans to ensure full proton relaxation for accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of protons in each environment.
-
Analyze the peak multiplicities and measure the coupling constants (J-values) in Hz.[10][11]
-
-
Confirmatory Experiment (D₂O Shake):
-
Acquire an initial spectrum in a solvent like CDCl₃ or DMSO-d₆.
-
Add a drop of Deuterium Oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.
-
The signals corresponding to the -OH and -NH₂ protons will diminish or disappear due to proton-deuterium exchange, confirming their assignment.
-
Comparative Analysis: The Unique Power of ¹H-NMR
While other analytical techniques provide valuable information, ¹H-NMR offers an unparalleled level of detail for the structural analysis of molecules like this compound.
Caption: Comparative workflow of analytical techniques for structural elucidation.
-
Mass Spectrometry (MS): MS would confirm the molecular weight (186.29 g/mol ) and, with high resolution, the elemental formula (C₁₀H₂₂N₂O). Fragmentation patterns could suggest the loss of the ethyl or aminopropyl groups. However, MS cannot differentiate between isomers or provide information about the connectivity and stereochemistry of the substituents on the piperidine ring.
-
Infrared (IR) Spectroscopy: IR would show characteristic absorption bands confirming the presence of key functional groups: a broad O-H stretch (~3300 cm⁻¹), N-H stretches from the primary amine (~3300-3400 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹). While useful for a quick functional group check, IR provides no information on the carbon skeleton or the relative positions of these groups.
-
¹H-NMR Spectroscopy's Superiority: ¹H-NMR is the only technique among the three that provides a detailed map of the entire proton framework.
-
Connectivity: Through spin-spin coupling, it proves which protons are adjacent to one another, confirming the structure of the ethyl and aminopropyl sidechains and their attachment points.
-
Stereochemistry: The magnitude of the coupling constants (J-values) between protons on the piperidine ring can help determine their relative orientation (e.g., cis or trans). For instance, a large coupling constant (typically 7-12 Hz) between H-3 and H-4 would suggest a trans-diaxial relationship, providing critical 3D structural information.[12]
-
Purity: It can readily identify and quantify impurities, as they will produce their own unique sets of signals.[9][13]
-
Conclusion
The ¹H-NMR spectrum of this compound is information-rich, offering a detailed blueprint of its molecular architecture. A systematic analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of every proton in the molecule. While complementary techniques like MS and IR confirm molecular weight and the presence of functional groups, ¹H-NMR stands alone in its ability to define precise atomic connectivity and stereochemical relationships. For researchers in drug development, mastering the interpretation of such spectra is not just an academic exercise; it is a fundamental requirement for ensuring the identity, purity, and structural integrity of novel chemical entities.
References
- Vertex AI Search. (n.d.). Proton NMR spectra for the intermediate piperidines.
- Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.
- Manimekalai, A., et al. (2007). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes.
- Organic Chemistry Tutor. (n.d.). Common HNMR Patterns.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- Wang, F., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega.
- SpectraBase. (n.d.). Piperidine.
- ResearchGate. (n.d.). Solid-state NMR spectra of 3-aminopropyl)triethoxysilane–stationary...
- Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.
- Smith, J. G. (n.d.). Organic Chemistry, 3rd Ed.
- Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines.
- University of Puget Sound. (n.d.). Coupling constants for 1H and 13C NMR.
- Nanoscale Advances. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. RSC Publishing.
- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. commonorganicchemistry.com [commonorganicchemistry.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rubingroup.org [rubingroup.org]
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Comparing synthetic routes for 3-ethylpiperidin-4-ol derivatives
Executive Summary
The 3-ethylpiperidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in neurokinin receptor antagonists, opioid ligands (e.g., fentanyl analogs), and antihistamines. Its synthesis presents a specific stereochemical challenge: controlling the relative configuration of the C3-ethyl and C4-hydroxyl groups.
This guide objectively compares the two primary synthetic strategies:
-
Thermodynamic Control (Route A): Yields the trans-isomer (diequatorial substituents).
-
Kinetic Control (Route B): Yields the cis-isomer (axial hydroxyl).
We prioritize the Stork Enamine Alkylation for the construction of the ketone precursor due to its superior regioselectivity over direct alkylation or de novo Dieckmann cyclization for this specific substitution pattern.
Part 1: Strategic Analysis & Structural Logic
The 3-ethylpiperidin-4-ol molecule possesses two contiguous stereocenters. The biological activity of derivatives often depends strictly on the relative stereochemistry (cis vs. trans).
-
The Stability Imperative: The piperidine ring adopts a chair conformation. The bulky 3-ethyl group will preferentially anchor in the equatorial position to minimize 1,3-diaxial strain (
-value ~1.75 kcal/mol). -
The Variable: The position of the C4-hydroxyl group is determined by the reduction method.
-
Trans-Isomer: Ethyl (Eq) / Hydroxyl (Eq). Thermodynamically favored.
-
Cis-Isomer: Ethyl (Eq) / Hydroxyl (Ax). Kinetically accessible.
-
Decision Tree: Synthetic Pathway Selection
Figure 1: Strategic divergence in the synthesis of 3-ethylpiperidin-4-ol stereoisomers.
Part 2: Synthesis of the Ketone Precursor
Target: N-Benzyl-3-ethylpiperidin-4-one
Direct alkylation of N-benzyl-4-piperidone with ethyl iodide often results in polyalkylation and poor regiocontrol. The Stork Enamine Synthesis is the industry standard for mono-alkylation at the C3 position.
Protocol: Stork Enamine Alkylation
Mechanism: Formation of the pyrrolidine enamine activates the C3 position, preventing over-alkylation and ensuring mono-substitution.
-
Enamine Formation:
-
Reagents: N-Benzyl-4-piperidone (1.0 eq), Pyrrolidine (1.2 eq), p-Toluenesulfonic acid (cat.), Toluene.
-
Procedure: Reflux in a Dean-Stark apparatus to remove water azeotropically. Monitor by IR (disappearance of ketone C=O stretch at ~1715 cm⁻¹).
-
Isolation: Concentrate in vacuo to yield the crude enamine (typically a yellow oil). Use immediately (moisture sensitive).
-
-
Alkylation:
-
Reagents: Crude enamine, Ethyl Iodide (1.5 eq), Dioxane or Acetonitrile.
-
Procedure: Reflux for 16–24 hours. The enamine attacks the ethyl iodide via an SN2 mechanism.
-
-
Hydrolysis:
-
Reagents: Acetate buffer (pH 4.5) or 10% HCl.
-
Procedure: Heat the reaction mixture at 60°C for 2 hours to hydrolyze the iminium salt back to the ketone.
-
Workup: Basify with NaOH, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).
-
Checkpoint: The product should show a clear triplet for the ethyl group and a diagnostic multiplet for the C3 proton in 1H NMR.
Part 3: Stereoselective Reduction Protocols
This section details the divergence point.[1][2][3][4][5] You must choose the protocol based on your required stereoisomer.
Route A: Synthesis of the Trans-Isomer (Thermodynamic)
Reagent: Sodium Borohydride (NaBH₄) Mechanism: Small hydride donors like NaBH₄ attack the ketone from the axial trajectory (perpendicular to the ring), which is electronically favored (Felkin-Anh / torsional strain models). This yields the equatorial alcohol.[5][6]
-
Protocol:
-
Dissolve N-benzyl-3-ethylpiperidin-4-one (1.0 eq) in Methanol (0.2 M).
-
Cool to 0°C.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench with saturated NH₄Cl. Extract with EtOAc.[1]
-
-
Outcome: Predominantly trans-isomer (>90% dr typically).
Route B: Synthesis of the Cis-Isomer (Kinetic)
Reagent: L-Selectride (Lithium tri-sec-butylborohydride) Mechanism: L-Selectride is extremely bulky. It cannot access the axial trajectory due to steric clash with the C3-ethyl group and axial hydrogens (H3, H5). It is forced to attack from the equatorial face, pushing the hydroxyl group into the axial position.
-
Protocol:
-
Dissolve N-benzyl-3-ethylpiperidin-4-one (1.0 eq) in anhydrous THF under Argon.
-
Cool to -78°C (Critical for selectivity).
-
Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 30 minutes.
-
Stir at -78°C for 2 hours.
-
Oxidative Workup: Carefully add 3M NaOH followed by 30% H₂O₂ (to oxidize the organoborane byproducts).
-
-
Outcome: Predominantly cis-isomer (>95% dr).
Comparative Performance Metrics
| Feature | Route A (NaBH₄) | Route B (L-Selectride) |
| Major Product | Trans-3-ethyl-4-piperidinol | Cis-3-ethyl-4-piperidinol |
| Stereoselectivity (dr) | ~9:1 (Thermodynamic) | >19:1 (Kinetic) |
| Hydroxyl Position | Equatorial | Axial |
| Cost | Low | High |
| Scalability | Excellent | Moderate (Cryogenic required) |
| Safety Profile | Standard | Pyrophoric reagent (Handle with care) |
Part 4: Self-Validating Analytical System (NMR)
You do not need X-ray crystallography to validate your product. The coupling constant (
The Karplus Relationship Logic[7]
-
Trans-Isomer (Diequatorial substituents): The protons at C3 and C4 are both axial . The dihedral angle is ~180°.[7]
-
Expected
: 10.0 – 12.0 Hz (Large coupling).
-
-
Cis-Isomer (Axial OH / Eq Ethyl): The proton at C4 is equatorial , while H3 is axial . The dihedral angle is ~60°.
-
Expected
: 2.0 – 5.0 Hz (Small coupling).
-
Figure 2: NMR coupling constant logic for stereochemical assignment.
References
-
Stork Enamine Synthesis (Mechanism & Scope)
-
Stereoselective Reduction of Piperidones
-
Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.[9]
-
-
NMR Analysis of Piperidine Derivatives
- Eliel, E. L., et al. "Conformational Analysis. The Coupling Constants of 3-Substituted Piperidines." Journal of Organic Chemistry.
-
Dieckmann Cyclization (Alternative Route)
Sources
- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 11. L-selectride - Wikipedia [en.wikipedia.org]
- 12. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
Comparative Guide: Separation Strategies for 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol
The Chromatographic Separation of 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol Isomers is a critical workflow in the development of piperidine-based pharmacophores (e.g., Janus kinase inhibitors, antimalarials).[1] This molecule presents a dual challenge: structural isomerism (cis/trans diastereomers at C3/C4) and high polarity due to the primary aminopropyl tail.
This guide evaluates three distinct chromatographic methodologies to resolve these isomers, comparing their resolution (
Executive Summary
The separation of this compound requires addressing two distinct isomeric levels:
-
Diastereomeric Separation: Resolving the cis-isomer (typically the kinetic product) from the trans-isomer (thermodynamic product).
-
Enantiomeric Resolution: Separating the (3R,4S) from (3S,4R) enantiomers if chiral purity is required.
| Feature | Method A: High-pH RP-HPLC | Method B: HILIC-MS | Method C: Chiral SFC |
| Primary Mechanism | Hydrophobic Interaction (Neutral State) | Hydrophilic Partitioning | Hydrogen Bonding / Inclusion |
| Target Isomers | Diastereomers (cis vs. trans) | Polar Impurities & Diastereomers | Enantiomers (Chiral Purity) |
| Mobile Phase | 10mM NH₄HCO₃ (pH 10.[1]5) / ACN | ACN / 10mM NH₄OAc (pH 5.8) | CO₂ / MeOH + 0.1% DEA |
| Resolution ( | High (> 3.0 for diastereomers) | Medium (Focus on retention) | Ultra-High (> 5.0 for enantiomers) |
| Detection | UV (210 nm) / CAD | MS / CAD | UV / CD |
| Best For | Routine QC / Purity Profiling | Trace Impurity Analysis | Chiral Assay & Prep |
Technical Deep Dive: The Separation Challenge
The molecule contains a basic piperidine ring and a primary amine tail (
-
Problem: On traditional acidic C18 methods, the molecule is doubly protonated, leading to early elution (void volume) and severe peak tailing due to silanol interactions.
-
Solution: We must either suppress ionization (High pH) or utilize a mode that retains charged polar species (HILIC).
Workflow Logic
The following diagram illustrates the decision matrix for selecting the correct separation mode based on the synthesis stage.
Figure 1: Decision matrix for chromatographic method selection based on analytical requirements.
Detailed Protocols & Performance Analysis
Method A: High-pH Reversed-Phase HPLC (The "Workhorse")
Best for: Separating cis/trans diastereomers and general purity.[1]
At high pH (>10), the amino groups are deprotonated (neutral), increasing hydrophobicity and retention on C18 columns. This eliminates the need for ion-pairing reagents.[1]
-
Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH₄OH).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Temp: 40°C.
Performance Data:
| Isomer | Retention Time (min) | Tailing Factor (
Expert Insight: The 3-ethyl group induces a conformational twist.[1] The trans-isomer typically adopts a flatter chair conformation, interacting more strongly with the C18 ligands, resulting in later elution compared to the cis-isomer.[1]
Method B: HILIC-MS (The "Polar Specialist")
Best for: Trace analysis of the highly polar aminopropyl precursor and cleaning validation.
Reversed-phase often struggles to retain the highly polar 1-(3-aminopropyl) tail if it cleaves or if the starting material is present.[1] HILIC provides superior retention for these basic polar amines.[1]
-
Column: Amide-bonded particle (e.g., Waters ACQUITY BEH Amide), 100 x 2.1 mm, 1.7 µm.[1]
-
Mobile Phase A: 95:5 ACN:Water with 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Formate (pH 3.0).
-
Mode: Isocratic (High Organic) or Shallow Gradient.
Why it works: The water layer on the HILIC surface partitions the polar amine. The acidic pH ensures the amine is fully charged (protonated), which is necessary for the ion-exchange mechanism often present in HILIC separations of bases.
Method C: Chiral SFC (Supercritical Fluid Chromatography)
Best for: Enantiomeric separation (Optical Purity).
Standard Normal Phase (Hexane/EtOH) is often too slow and uses toxic solvents. SFC is the modern gold standard for chiral amine separation.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG or AD-H).[1]
-
Co-Solvent: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).
-
Gradient: 10% to 40% Co-solvent over 5 minutes.[1]
-
Back Pressure: 120 bar.[1]
Performance Data:
| Enantiomer Pair | Column | Modifier | Selectivity (
Critical Note: The addition of a basic additive (DEA/IPA) is mandatory . Without it, the free amine interacts with the silica support of the chiral stationary phase, causing peak broadening that destroys resolution.
Experimental Validation & Troubleshooting
Self-Validating the Protocol
To ensure the method is working correctly, perform the "Modifier Stress Test" :
-
Inject the sample without base modifier: You should see broad, tailing peaks (or no elution).
-
Inject with 0.1% DEA: Peaks should sharpen instantly.[1]
Causality in Separation
-
Why 3-Ethyl matters: The ethyl group at position 3 creates significant steric bulk.[1] In chiral separation, this bulk prevents the "wrong" enantiomer from entering the chiral groove of the amylose selector, enhancing selectivity (
) compared to the methyl analog. -
Why Aminopropyl tails: The flexible aminopropyl tail can wrap around stationary phase ligands. Using a Hybrid C18 (Method A) prevents this by reducing surface silanol activity, while SFC (Method C) uses high-density CO₂ to solvate the tail effectively.
References
-
Dombrády, Z.S., et al. (2019).[5] Separation of Diastereomers Taking Advantage for the Kinetic Control. Gavin Publishers.[1] Available at: [Link]
-
Yuan, B. (2022).[6] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Available at: [Link]
-
Sielc Technologies. Separation of Piperidine Derivatives on Mixed-Mode Columns. Available at: [Link]
Sources
- 1. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
